6-Chloro-4-methylquinolin-2(1H)-one

Description

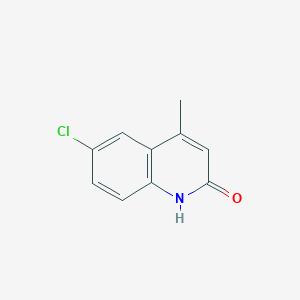

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIYHVFVPSLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345679 | |

| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-04-8 | |

| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 4 Methylquinolin 2 1h One

Established Synthetic Pathways for 6-Chloro-4-methylquinolin-2(1H)-one

The synthesis of the this compound core primarily relies on well-established cyclization reactions, with the Conrad-Limpach and Camps cyclizations being the most notable. These methods involve the formation of the heterocyclic ring from acyclic precursors.

Cyclization Reactions and Precursor Modifications

The most common and direct route to this compound is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline (B41778) with a β-ketoester. For the target compound, the logical precursors are 4-chloroaniline (B138754) and ethyl acetoacetate (B1235776).

The initial step is the acid-catalyzed or thermal condensation of 4-chloroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(4-chloroanilino)but-2-enoate. Subsequent thermal cyclization of this intermediate at high temperatures (typically in a high-boiling solvent like diphenyl ether) leads to the formation of the quinolinone ring.

Table 1: Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Intermediate |

| 4-Chloroaniline | Ethyl acetoacetate | Ethyl 3-(4-chloroanilino)but-2-enoate |

An alternative approach is the Camps cyclization, which involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. For the synthesis of this compound via this method, the required precursor would be N-(4-chloro-2-acetylphenyl)acetamide. The synthesis of this precursor can be more complex than the starting materials for the Conrad-Limpach reaction.

Catalyst Systems and Reaction Conditions Optimization

The Conrad-Limpach reaction is often carried out at high temperatures, and the choice of solvent is crucial for optimizing the yield. High-boiling point inert solvents are preferred to facilitate the cyclization.

The initial condensation of the aniline and β-ketoester can be catalyzed by acids. The subsequent cyclization is typically thermally driven and does not necessarily require a catalyst, although acidic conditions can influence the regioselectivity.

Optimization of the reaction conditions, such as temperature and reaction time, is critical to maximize the yield of the desired 2-quinolone isomer and minimize the formation of byproducts.

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a concern. However, regioselectivity is a key aspect of the Conrad-Limpach synthesis. The reaction of an aniline with a β-ketoester can potentially yield two different constitutional isomers: the 2-quinolinone and the 4-quinolinone.

The regioselectivity is primarily controlled by the reaction conditions. Generally, lower temperatures favor the kinetically controlled product, which is often the 4-quinolinone, while higher temperatures favor the thermodynamically more stable 2-quinolinone. Therefore, to selectively synthesize this compound, the cyclization is typically carried out at elevated temperatures.

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold offers several sites for chemical modification, allowing for the generation of diverse derivatives for various research purposes, including structure-activity relationship (SAR) studies.

Modifying the Quinolinone Core for Structure-Activity Relationship Studies

The chloro substituent on the benzene (B151609) ring, the methyl group, and the N-H and C=O groups within the quinolinone core are all amenable to modification. These modifications are crucial for exploring how changes in the molecule's structure affect its biological activity or material properties.

For instance, the chlorine atom can be replaced by various nucleophiles to introduce different functionalities at the 6-position. The methyl group at the 4-position can be a site for further reactions, although it is generally less reactive than other positions. The nitrogen atom of the lactam can be alkylated or acylated to introduce a variety of substituents.

Introduction of Diverse Substituents via Specific Reactions

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although it is less reactive than a chloro substituent at the 2- or 4-position of the quinoline (B57606) ring. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can be used to introduce a wide range of substituents. These reactions often require harsh conditions, such as high temperatures and the use of a strong base.

N-Alkylation and N-Acylation: The nitrogen atom of the quinolinone ring can be readily alkylated or acylated using alkyl halides or acyl chlorides in the presence of a base. This allows for the introduction of a diverse array of substituents at the N-1 position, which can significantly influence the compound's properties.

Reactions at the Methyl Group: The methyl group at the 4-position can potentially undergo condensation reactions with aldehydes or be halogenated under radical conditions, providing further avenues for derivatization.

Table 2: Examples of Derivatization Reactions on the Quinolinone Core

| Reaction Type | Reagents and Conditions | Position of Modification | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | Amine, high temperature | 6 | Amino |

| N-Alkylation | Alkyl halide, base | 1 | N-Alkyl |

| N-Acylation | Acyl chloride, base | 1 | N-Acyl |

Green Chemistry Approaches in this compound Synthesis

Prominent green chemistry techniques applicable to the synthesis of the quinolinone scaffold include microwave-assisted synthesis, the use of ionic liquids, and ultrasound-assisted reactions. These methods offer significant advantages over conventional heating and hazardous solvent-based syntheses by often providing improved reaction rates, higher yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. nih.gov This technique has been successfully employed in the synthesis of various quinolinone derivatives, suggesting its high applicability for the synthesis of this compound. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved through a microwave-assisted reaction catalyzed by bismuth chloride (BiCl3), a non-toxic and inexpensive Lewis acid. nih.gov This method not only accelerates the reaction but also operates under environmentally benign conditions. nih.gov

In a similar vein, a solvent-free microwave-assisted method has been reported for the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one, a structurally related compound. researchgate.net The absence of a solvent minimizes waste and reduces the environmental footprint of the synthesis. researchgate.net Furthermore, the one-pot, multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones under microwave irradiation highlights the efficiency of this method in creating complex heterocyclic systems in a single step with high yields and short reaction times. nih.gov These examples strongly support the potential for developing a rapid and efficient microwave-assisted synthesis of this compound.

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. rushim.ru They can function as both the solvent and the catalyst in chemical reactions. The use of ionic liquids has been explored for the synthesis of quinolinone derivatives, offering a green alternative to volatile organic solvents. For example, an imidazole (B134444) ionic liquid functionalized with magnetic nanostructures has been used as an efficient and magnetically separable catalyst for the synthesis of 6H-chromeno[4,3-b]quinolin-6-one derivatives. nih.gov This catalyst could be recovered and reused multiple times without a significant loss of activity, which is a key principle of green chemistry. nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method is known for its operational simplicity and energy efficiency. The ultrasound-assisted synthesis of various heterocyclic compounds has been shown to be more efficient than conventional methods, with shorter reaction times and good yields. nih.gov While a specific application to this compound is not yet reported, its successful use in the synthesis of other nitrogen-containing heterocycles suggests its potential as a viable green alternative. nih.gov

The following table summarizes research findings on green chemistry approaches for the synthesis of quinolinone derivatives structurally related to this compound, illustrating the potential for applying these methods to its synthesis.

| Product | Green Chemistry Approach | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Hydroxy-2-quinolone analogues | Microwave-assisted | BiCl₃ | Ethanol | 5-13 min | 51-71 | nih.gov |

| 7-Hydroxy-4-methylquinolin-2(1H)-one | Microwave-assisted | - | Solvent-free | Not specified | Not specified | researchgate.net |

| 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Microwave-assisted | Glacial acetic acid | - | 5 min | 84 | nih.gov |

| 6H-Chromeno[4,3-b]quinolin-6-ones | Ionic liquid catalyst | Imidazole IL on magnetic nanostructure | - | Not specified | Not specified | nih.gov |

| N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | Ultrasound-assisted | - | Not specified | 39-80 min | 65-80 | nih.gov |

This interactive table allows for the comparison of different green synthetic methods and their outcomes for related quinolinone compounds.

Mechanistic Investigations of Biological Interactions of 6 Chloro 4 Methylquinolin 2 1h One

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of a compound is intrinsically linked to its interaction with molecular targets within a biological system. For 6-Chloro-4-methylquinolin-2(1H)-one, research into its specific molecular targets and binding mechanisms is an ongoing area of investigation. The following subsections explore the current understanding of its interactions at the molecular level.

Enzyme Inhibition and Receptor Modulation Studies

While specific enzyme inhibition and receptor modulation studies exclusively on this compound are not extensively documented in publicly available research, the broader class of quinolinone derivatives has been investigated against various enzymes and receptors. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been synthesized and evaluated as selective inhibitors of phosphodiesterase 3 (PDE3), suggesting potential cardiotonic applications. researchgate.netnih.gov One of the most promising compounds from this series, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, demonstrated potent PDE3 inhibitory activity with an IC50 value of 0.20 microM. researchgate.netnih.gov

Furthermore, molecular docking studies on the closely related tautomer, 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one, have suggested potential binding affinity to key targets in pathogens such as SARS-CoV-2, indicating its potential relevance in antiviral drug discovery. smolecule.com These computational predictions provide a basis for future experimental validation of enzyme inhibition or receptor modulation by this compound.

Protein-Ligand Interaction Dynamics

The stability and nature of the interaction between a ligand and its protein target are crucial for its biological effect. Molecular docking simulations are a key tool in predicting these interactions. For 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one, molecular docking studies have indicated significant interactions with viral proteases. smolecule.com These simulations suggest potential mechanisms for inhibiting viral replication, which are vital for understanding how structural modifications could enhance the compound's efficacy. smolecule.com

In a broader context of the quinoline (B57606) scaffold, a study on quinoline derivatives as cholinesterase inhibitors utilized molecular simulations to confirm the stable binding modes of high-activity conjugates within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This highlights the utility of computational methods in elucidating the binding dynamics of quinoline-based compounds.

Cell Signaling Pathway Perturbations

The ability of a compound to modulate cell signaling pathways is a key aspect of its mechanism of action. While direct studies on how this compound perturbs specific cell signaling pathways are limited, research on related quinoline and quinolinone derivatives provides some insights.

For example, novel 1,2,4-triazine-quinoline hybrids have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov This suggests that certain quinoline derivatives can interfere with inflammatory signaling pathways. The activation of macrophages by LPS is a common model to screen for anti-inflammatory candidates, and the inhibition of these inflammatory mediators points towards a potential mechanism of action. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental in medicinal chemistry for designing more potent and selective drug candidates.

Correlating Structural Modifications with Biological Responses

A study on isatin (B1672199) derivatives, which share some structural similarities with the quinolinone core, revealed that certain structural features are crucial for anti-tuberculosis activity. mdpi.com For instance, it was found that mono-isatin-gatifloxacin derivatives were more promising than the corresponding bis-isatin-gatifloxacin hybrids. mdpi.com Furthermore, the incorporation of a methoxyimino group at the C-3 position and an electron-withdrawing fluorine atom at the C-5 position of the isatin moiety enhanced the anti-TB potential. mdpi.com

In another example focusing on 2-furanylvinylquinoline derivatives, it was noted that electron-withdrawing groups at appropriate positions played an essential role in their anticancer activity. researchgate.net These examples from related scaffolds underscore the importance of specific substitutions in determining the biological response of heterocyclic compounds.

The following table summarizes the inhibitory activity of some 6-hydroxy-4-methylquinolin-2(1H)-one derivatives against PDE3, illustrating the impact of structural modifications on biological activity.

| Compound | Structure | PDE3 IC50 (µM) |

| 4j | 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | 0.20 |

| Amrinone | (Standard) | - |

| Cilostamide | (Standard) | - |

| IBMX | (Standard) | - |

| Data sourced from a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. unram.ac.id These models can then be used to predict the activity of new, unsynthesized compounds.

While a specific QSAR model for this compound has not been reported, several studies have developed QSAR models for various quinolinone and quinoline derivatives, demonstrating the applicability of this approach to this class of compounds.

For example, a QSAR study on quinolone-4(1H)-imine derivatives as antimalarial agents resulted in a statistically significant model with a high correlation coefficient (r² = 0.910). unram.ac.id The best model indicated that the charges on specific carbon atoms (qC3, qC8, qC10, qC11, qC17, and qC18) were key descriptors influencing the antimalarial activity. unram.ac.id

Another QSAR study on quinolone-triazole derivatives as antibacterial agents against Staphylococcus aureus and Pseudomonas aeruginosa also yielded robust models. nih.gov For S. aureus, the model (R² = 0.889) identified partial atomic charges on a nitrogen atom in the triazole ring and a carbon atom in the quinolone nucleus, a carbonyl bond length, and a 13C-NMR chemical shift as important descriptors. nih.gov For P. aeruginosa, the model (R² = 0.957) highlighted the partial charge on a carbonyl oxygen atom, the LUMO-HOMO energy gap, and the logarithm of the partition coefficient (logP) as crucial for activity. nih.gov

A study on 5,8-quinolinequinone derivatives calculated various electronic, hydrophobic, and global reactivity parameters to derive QSAR models for their anti-proliferative and anti-inflammatory activities. trdizin.gov.trdergipark.org.tr

The table below presents the statistical parameters of a QSAR model developed for quinolone-4(1H)-imine derivatives as antimalarial agents, illustrating the predictive power of such models.

| Parameter | Value |

| n (number of compounds) | 22 |

| r² (correlation coefficient) | 0.910 |

| SEE (standard error of estimate) | 0.171 |

| Fhit/Ftab | 4.510 |

| PRESS (predicted residual sum of squares) | 0.697 |

| Data from a QSAR study on quinolon-4(1H)-imine derivatives. unram.ac.id |

Cellular and Subcellular Effects of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable absence of specific research detailing the cellular and subcellular effects of the chemical compound this compound. While the quinolinone structural motif is a subject of considerable interest in medicinal chemistry, with numerous derivatives being investigated for a range of biological activities, studies focusing explicitly on the cellular uptake, impact on key cellular processes, and molecular response to this compound are not presently available.

The following sections, therefore, draw upon the broader understanding of the quinolinone class of compounds to provide a contextual framework. It is crucial to emphasize that the findings presented are based on related but distinct molecules and should not be directly extrapolated to this compound without specific experimental validation.

Cellular Uptake and Intracellular Localization Mechanisms

Specific mechanisms for the cellular entry and subsequent intracellular distribution of this compound have not been experimentally determined. However, based on the physicochemical properties of the general quinolinone scaffold, some potential mechanisms can be hypothesized.

Quinolone compounds, particularly the fluoroquinolone class of antibiotics, are known to enter bacterial cells through porin channels. wikipedia.org While mammalian cells lack porins, the ability of a molecule to cross the cell membrane is often governed by factors such as its lipophilicity, size, and charge. The planar nature of the quinolinone ring system may facilitate passive diffusion across the lipid bilayer of mammalian cells.

Furthermore, studies on other quinoline derivatives, such as quinolinic acid, have demonstrated uptake via specific transporters, including excitatory amino acid transporters (EAATs). nih.gov It is conceivable that this compound could be a substrate for one or more solute carrier (SLC) transporters, which are responsible for the cellular uptake of a wide range of small molecules. The potential for active transport or facilitated diffusion cannot be ruled out without dedicated investigation.

Effects on Key Cellular Processes (e.g., proliferation, apoptosis, inflammation)

While no studies have directly assessed the effects of this compound on cellular processes, the broader class of quinolinone and quinoline derivatives has been extensively studied for its impact on cell proliferation, apoptosis, and inflammation.

Proliferation and Apoptosis:

Numerous quinolinone derivatives have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. nih.govgoogle.comnih.gov For example, some quinolinone analogs have been shown to induce cell cycle arrest, often at the G2/M phase, and subsequently trigger apoptosis. nih.gov The mechanisms underlying these effects are diverse and can involve:

Inhibition of Tubulin Polymerization: Certain quinolone analogues have been found to inhibit the polymerization of tubulin, leading to mitotic spindle disruption and cell cycle arrest. nih.gov

Induction of DNA Damage: Quinolones can interfere with DNA replication by targeting topoisomerase enzymes, leading to DNA strand breaks and the activation of apoptotic pathways. wikipedia.org

Modulation of Apoptotic Pathways: Studies on other synthetic quinolinone derivatives have shown that they can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of caspases 8, 9, and 3. nih.govnih.gov

Table 1: Reported Effects of Various Quinolinone Derivatives on Cellular Proliferation and Apoptosis

| Compound Class | Observed Effect | Mechanism of Action (where reported) | Cell Lines Studied |

| 2-Phenyl-4-quinolone | Anti-proliferative, G2/M arrest, Apoptosis | Inhibition of tubulin polymerization, Cdk1 activation | PC-3, Hep3B, HepG2, A549, NCI/ADR-RES nih.gov |

| Synthetic Quinolinone Derivative (AJ-374) | Apoptosis, SubG0/G1 arrest | Activation of caspase-8, -9, -3; Dissipation of mitochondrial membrane potential | HL-60 nih.gov |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | Apoptosis, Autophagy | ER stress, Inhibition of Akt/mTOR signaling | PANC-1, MIA PaCa-2 nih.gov |

It is imperative to note that the compounds listed in this table are structurally distinct from this compound, and these findings are for contextual purposes only.

Inflammation:

The quinoline scaffold is recognized as a promising framework for the development of anti-inflammatory agents. researchgate.netnih.govresearchgate.net Derivatives of quinoline have been shown to inhibit key inflammatory mediators and pathways, including:

Cyclooxygenase (COX) enzymes nih.gov

Phosphodiesterase 4 (PDE4) nih.gov

Tumor necrosis factor-α (TNF-α) converting enzyme (TACE) nih.gov

Nuclear factor-kappa B (NF-κB) signaling nih.gov

Given these precedents, it is plausible that this compound could exhibit anti-inflammatory properties, but this requires direct experimental confirmation.

Molecular Profiling and Omics-Based Analyses of Biological Response

There are no published studies that have employed molecular profiling or omics-based analyses (such as transcriptomics, proteomics, or metabolomics) to investigate the biological response to this compound.

Such approaches are powerful tools for elucidating the mechanisms of action of novel compounds. For instance, transcriptomic analysis (e.g., RNA-sequencing) could reveal changes in gene expression patterns in cells treated with the compound, providing insights into the affected signaling pathways. Proteomics could identify protein targets and downstream modifications, while metabolomics could uncover alterations in cellular metabolism. An unpublished metabolomics analysis on a different 2-substituted quinoline did not identify a specific target, suggesting the possibility of multiple targets. nih.gov

Integrative multi-omics analyses are increasingly being used to gain a comprehensive understanding of a compound's biological effects and to identify potential biomarkers of response. nih.gov Should research on this compound be undertaken, these methodologies would be invaluable in characterizing its molecular interactions and cellular consequences.

Computational Chemistry and in Silico Modeling of 6 Chloro 4 Methylquinolin 2 1h One

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its protein target. For the 6-chloro-4-methylquinolin-2(1H)-one scaffold and its analogues, molecular docking studies have been employed to identify potential biological targets and to understand the key interactions driving their activity.

While specific docking studies on this compound are not extensively documented in public literature, numerous studies on closely related quinoline (B57606) and quinolinone derivatives highlight the utility of this approach. For instance, derivatives of 4-chloroquinoline (B167314) have been docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7), with binding energies indicating a potential inhibitory role. researchgate.net In these studies, the quinoline core often participates in crucial hydrogen bonds and hydrophobic interactions within the active site of the enzyme. researchgate.net

Similarly, a virtual screening of a quinoline-derived library identified potential inhibitors for SARS-CoV-2 viral entry and replication, demonstrating the scaffold's versatility in targeting different proteins. nih.gov Docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have also been performed to investigate their anticancer potential. mdpi.com These analyses reveal that the quinolone moiety, along with its various substituents, can form strong interactions with amino acid residues like glutamine, leucine, and cysteine in target proteins. researchgate.net The binding affinity is often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger interaction. fortunejournals.com

The table below summarizes docking results for various quinoline derivatives against different biological targets, illustrating the types of interactions and binding affinities observed for this class of compounds.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Mpro (6LU7) | GLU166, LEU141, CYS145 | -5.4 to -8.0 | researchgate.net |

| Quinazolin-2,4-dione analogues | COVID-19 Mpro | Not Specified | -7.9 to -9.6 | ekb.eg |

| Chloroquine/Hydroxychloroquine Analogues | SARS-CoV-2 (6W63) | Not Specified | -4.7 to -6.0 | fortunejournals.com |

| Quinazoline-based pyrimidodiazepines | EGFR, VEGFR-2, DNA | Not Specified | Strong | nih.gov |

| N1, N4-bis((2-chloro-6-methylquinolin-3-yl)methylene)benzene-1,4-diamine | Human AKT1 (3O96) | Asn 49, Lys 220, Trp 76 | High (GOLD Score: 113.76) | nih.gov |

This table is illustrative and based on data for related quinoline/quinazoline structures, not this compound itself.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. nih.gov This technique is extensively used to study the conformational flexibility of ligands, the stability of ligand-protein complexes, and the dynamics of binding events. nih.gov For a molecule like this compound, MD simulations can reveal its preferred conformations in different environments and assess the stability of its interactions with a target protein identified through docking.

The foundation for accurate MD simulations lies in high-quality structural data and reliable force fields. mdpi.com The crystal structure of related compounds, such as 3-chloro-4-methylquinolin-2(1H)-one, shows an almost planar quinoline ring system. researchgate.netnih.gov In the solid state, these molecules are often linked by N-H···O hydrogen bonds, forming dimers. researchgate.netnih.gov This planarity and hydrogen bonding capability are critical features that would influence its binding to a biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict molecular orbitals, charge distributions, electrostatic potential maps, and reactivity indices, offering deep insights into a molecule's chemical behavior.

For quinolinone derivatives, quantum chemical calculations have been used to understand their structural and electronic features. figshare.comscielo.br The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding charge transfer within the molecule. The electrostatic potential (ESP) map is particularly useful for predicting reactivity, as it shows the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. scielo.br

In a study on novel 4(1H)-quinolinones, theoretical calculations showed that the most electron-rich sites, prone to electrophilic attack, were located around the carbonyl and sulfonyl oxygen atoms. scielo.br Conversely, the most electron-poor sites, susceptible to nucleophilic attack, were found on the aromatic rings. scielo.br This type of analysis is crucial for understanding not only potential biological interactions but also the molecule's metabolic fate.

The crystal structure of 6-chloro-quinolin-2(1H)-one reveals a largely planar ring system with specific bond lengths and angles that can be compared with values derived from quantum chemical calculations. nih.gov For the related 3-chloro-4-methylquinolin-2(1H)-one, the quinoline ring is also essentially planar. nih.gov Such calculations can confirm experimental findings and provide data where experimental results are unavailable.

The table below shows an example of calculated electrostatic potential values for different sites on a substituted 4(1H)-quinolinone, illustrating how quantum chemistry predicts reactive centers.

| Molecular Site | Predicted Electrostatic Potential (a.u.) | Predicted Reactivity | Reference |

| Sulfonyl group oxygen (SO₂) | -0.050 | Electrophilic Attack | scielo.br |

| Carbonyl group oxygen (C=O) | -0.042 | Electrophilic Attack | scielo.br |

| Nitro group (NO₂) | -0.038 | Electrophilic Attack | scielo.br |

| Methoxyphenyl ring | +0.030 | Nucleophilic Attack | scielo.br |

| Aromatic ring of dihydroquinolin-4(1H)-one | +0.022 | Nucleophilic Attack | scielo.br |

This table is based on data for a structurally related (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1‑(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)‑one (NMQ) and serves as an example of the analysis.

De Novo Design and Virtual Screening Approaches based on the this compound Scaffold

The this compound structure represents a valuable scaffold for drug design. A scaffold is a core molecular structure upon which new molecules are built. Computational techniques like virtual screening and de novo design leverage such scaffolds to discover new and more potent drug candidates.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov The quinoline scaffold has been the subject of numerous virtual screening campaigns. For example, a pharmacophore-based virtual screening identified 8-hydroxyquinoline (B1678124) derivatives as inhibitors of the GLI1 protein, which is implicated in cancer. nih.govacs.org Following the initial "hit" identification, a focused library was built around the quinoline scaffold to improve biological activity and deduce structure-activity relationships (SAR). nih.govacs.org This highlights a common workflow: using computation to find an initial lead, followed by chemical synthesis and further testing of related analogues.

De novo design is a more creative computational approach where novel molecular structures are built from scratch or by modifying a starting scaffold. nih.govelsevierpure.com The goal is to design a molecule that has a high predicted affinity and selectivity for the target. Starting with the this compound scaffold, a de novo design algorithm could explore various substitutions at different positions on the quinoline ring. The algorithm would evaluate each new design for its fit within the target's binding site and its predicted binding energy. This approach can propose novel chemical structures that might not be present in existing compound libraries. nih.gov

The quinoline scaffold is attractive for these approaches due to its rigid structure, which provides a well-defined orientation in a binding pocket, and its synthetic tractability, which allows for the creation of diverse derivatives. nih.govnih.gov The chloro and methyl substituents on the this compound scaffold provide specific steric and electronic properties that can be fine-tuned in the design of new analogues to optimize interactions with a biological target.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation of 6 Chloro 4 Methylquinolin 2 1h One

High-Resolution Mass Spectrometry for Metabolite Identification and Biotransformation Pathways

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying metabolites and mapping the biotransformation pathways of chemical compounds. ijpras.com When coupled with liquid chromatography (LC), modern HRMS instruments like Time-of-Flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap systems can provide highly accurate mass measurements, often with less than 5 ppm deviation, which is essential for determining the elemental composition of a molecule and its metabolites. ijpras.comthermofisher.com

The process of metabolite identification involves several steps, starting with data acquisition using full-scan HRMS to detect the parent drug and its potential metabolites. ijpras.com This is followed by data processing to pinpoint mass signals corresponding to biotransformations. Biotransformation pathways typically involve Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione). nih.gov

For a compound like 6-Chloro-4-methylquinolin-2(1H)-one, hypothetical biotransformation pathways would include hydroxylation of the methyl group or the aromatic ring, de-chlorination, or conjugation reactions. Each of these modifications results in a specific mass shift from the parent compound, which can be accurately detected by HRMS. For instance, the monoisotopic mass of the protonated molecule [M+H]+ of this compound is approximately 194.0367 Da. Hydroxylation would add an oxygen atom, increasing the mass by approximately 15.9949 Da.

Table 1: Predicted Adducts and Masses for this compound based on HRMS Principles (Note: This table is illustrative of predictions made using HRMS techniques for a related compound, 6-chloro-4-hydroxy-1-methylquinolin-2(1H)-one, as direct experimental data for the target compound was not found.)

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]+ | 210.03163 |

| [M+Na]+ | 232.01357 |

| [M-H]- | 208.01707 |

| [M+K]+ | 247.98751 |

| [M+H-H2O]+ | 192.02161 |

Data derived from predictive models for a structurally similar compound. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and their spatial arrangement. uncw.edu For this compound, ¹H and ¹³C NMR spectra are fundamental for confirming its chemical structure.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. For quinoline (B57606) derivatives, the chemical shifts of aromatic protons are influenced by substituent effects and can show concentration-dependent changes, suggesting intermolecular interactions such as π-π stacking. uncw.edu ¹³C NMR provides information on the carbon skeleton of the molecule.

While a complete 2D NMR analysis for this compound is not available in the cited literature, data for closely related quinolinone structures have been reported. For example, the synthesis of 6-chloroquinolin-2(1H)-one, a demethylated analog, reported characteristic ¹H and ¹³C NMR shifts in DMSO-d6. rsc.org The presence of the methyl group at the C4 position in the target compound would introduce a characteristic singlet in the ¹H NMR spectrum (typically around 2.5 ppm) and a corresponding signal in the ¹³C NMR spectrum. rsc.orgchemicalbook.com Conformational studies, often employing 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), could reveal through-space interactions between protons, providing insights into the molecule's preferred three-dimensional shape and its interactions with other molecules. uncw.edu

Table 2: Representative ¹H and ¹³C NMR Data for Structurally Similar Quinolinones

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 6-chloroquinolin-2(1H)-one rsc.org | ¹H | DMSO-d6 | 11.90 (s, 1H), 7.87 (d, 1H), 7.77 (s, 1H), 7.52 (d, 1H), 7.30 (d, 1H), 6.56 (d, 1H) |

| 6-chloroquinolin-2(1H)-one rsc.org | ¹³C | DMSO-d6 | 162.17, 139.66, 138.04, 130.66, 127.33, 126.01, 123.63, 120.71, 117.43 |

| 4-methylquinolin-2(1H)-one rsc.org | ¹H | Chloroform-d | 12.88 (s, 1H), 7.68 (d, 1H), 7.50 (d, 2H), 7.31–7.15 (m, 1H), 6.61 (s, 1H), 2.52 (s, 3H) |

| 4-methylquinolin-2(1H)-one rsc.org | ¹³C | Chloroform-d | 164.56, 149.34, 138.29, 130.50, 124.35, 122.49, 120.43, 116.74, 19.19 |

This table provides reference data from analogous compounds to infer the expected spectral characteristics of this compound.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the closely related compound, 3-Chloro-4-methylquinolin-2(1H)-one, has been determined. researchgate.net In this structure, the quinoline ring system is nearly planar. The molecules in the crystal lattice are linked by pairs of N—H···O hydrogen bonds, forming inversion dimers. These dimers are further stabilized by weak π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding and stacking motifs in its crystalline form, with the primary difference being the position of the chlorine atom on the benzene (B151609) ring.

Cryo-electron microscopy (cryo-EM) is a technique used to determine the structure of large macromolecular complexes at near-atomic resolution. nih.gov While not typically applied to small molecules like this compound alone, cryo-EM would be the method of choice to determine the structure of this compound when bound to a large biological target, such as a protein or enzyme. Such a study would be invaluable for understanding the specific molecular interactions that govern the compound's biological activity.

Table 3: Crystallographic Data for the Related Compound 3-Chloro-4-methylquinolin-2(1H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | N—H···O hydrogen bonds, π–π stacking |

| Centroid–Centroid Distance (π–π stacking) | 3.7622 (12) Å |

Data from the crystallographic study of 3-Chloro-4-methylquinolin-2(1H)-one. researchgate.net

Hyphenated Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for monitoring chemical reactions in real-time (in-situ). This provides crucial mechanistic insights by allowing for the identification of reactants, intermediates, products, and byproducts as the reaction progresses.

For the synthesis of quinolinone derivatives, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) are commonly employed. rsc.orgresearchgate.net For example, in the synthesis of quinolin-2(1H)-ones from quinoline N-oxides, reaction progress was monitored by Thin-Layer Chromatography (TLC), and the final products were characterized using NMR and HRMS. rsc.org The use of online, in-situ monitoring with a technique like LC-MS would allow for the continuous tracking of the concentration of the starting N-oxide and the appearance of the quinolinone product, potentially revealing the presence of short-lived intermediates.

In a study on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, ¹H NMR was used to monitor the reaction, which optimized the conditions to favor the desired anilide intermediate over an alternative crotonate product. researchgate.net This demonstrates how spectroscopic monitoring can directly guide synthetic strategy to improve yield and selectivity. Applying similar hyphenated methods to the synthesis of this compound would provide a detailed understanding of the reaction kinetics and mechanism.

Table 4: Application of Hyphenated and Spectroscopic Techniques in Monitoring Quinolinone Synthesis

| Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| TLC, NMR, HRMS | Monitoring and characterization of quinolin-2(1H)-one synthesis | Confirmation of product structure and purity after reaction completion. | rsc.org |

| ¹H NMR Monitoring | Optimization of Knorr synthesis for 6-Bromo-4-methylquinolin-2(1H)-one | Identification of reaction intermediates and optimization of conditions to prevent side-product formation. | researchgate.net |

| LC-MS | General metabolite identification | Separation and high-resolution mass analysis of parent compound and metabolites. | ijpras.com |

Preclinical Safety and Mechanistic Toxicology of 6 Chloro 4 Methylquinolin 2 1h One

In Vitro Cytotoxicity and Genotoxicity Assessment Mechanisms

There is no publicly available data from in vitro studies designed to assess the cytotoxicity or genotoxicity of 6-Chloro-4-methylquinolin-2(1H)-one. Standard assays to determine these endpoints, such as tests for chromosomal aberrations, gene mutations (e.g., the Ames test), or assessments of cell viability in various cell lines, have not been reported for this specific compound.

Mechanistic Insights into Potential Organ-Specific Toxicity Pathways

Due to the absence of in vivo or in vitro studies, there are no mechanistic insights into the potential organ-specific toxicity pathways of this compound. Research has not been published that would indicate whether this compound targets specific organs or the mechanisms by which such toxicity might occur. For instance, a study on the related compound 6-Chloro-2-methylquinoline has identified the respiratory system as a potential target. uni.lu However, this information cannot be assumed to apply to this compound without direct experimental verification.

Assessment of Metabolic Stability and Biotransformation Pathways in Biological Systems

The metabolic stability and biotransformation pathways of this compound have not been characterized in the available scientific literature. Key parameters such as the compound's half-life in liver microsomes or hepatocytes, and the identification of its metabolites through enzymatic processes (e.g., by cytochrome P450 or other enzyme systems), are currently unknown. nih.govbuyersguidechem.com Studies on other quinolone derivatives suggest that metabolic stability is a critical factor in their biological activity and potential for toxicity, but specific data for this compound is not available.

Data Tables

No specific experimental data for this compound is available to populate data tables for cytotoxicity, genotoxicity, or metabolic stability.

Potential Non Pharmacological Applications and Material Science Perspectives of 6 Chloro 4 Methylquinolin 2 1h One

Applications as Ligands in Coordination Chemistry and Catalysis

The quinolinone scaffold, including 6-Chloro-4-methylquinolin-2(1H)-one, serves as a versatile ligand in coordination chemistry. The presence of nitrogen and oxygen atoms allows it to chelate with various metal ions, forming stable complexes. These complexes can exhibit interesting catalytic properties.

Research has shown that quinolinone derivatives can coordinate with transition metals to form complexes that are effective catalysts in a variety of organic transformations. While specific studies focusing solely on this compound as a ligand are emerging, the broader class of quinolinones has demonstrated utility in reactions such as cross-coupling and oxidation processes. The electronic properties of the quinolinone ring, modified by the chloro and methyl substituents in this compound, can fine-tune the catalytic activity of the resulting metal complex.

Integration into Functional Materials and Optoelectronic Devices

The photophysical properties of quinolinone derivatives have led to their investigation for use in functional materials and optoelectronic devices. These compounds often exhibit fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

The incorporation of this compound into polymer backbones or as discrete molecules in a material matrix can impart specific optical or electronic functionalities. The chlorine atom can influence the compound's photophysical properties, such as its emission wavelength and quantum yield, which are critical parameters for optoelectronic applications. Research in this area is focused on synthesizing novel materials that leverage the inherent characteristics of the this compound moiety to achieve desired performance in devices.

Role in Analytical Chemistry as Probes or Reagents

In analytical chemistry, molecules that can signal the presence of specific analytes through a measurable change, such as color or fluorescence, are of great interest. This compound and its derivatives have been explored for their potential as analytical probes and reagents.

The quinolinone core can be chemically modified to create selective chemosensors for metal ions or other small molecules. The binding of an analyte to the sensor molecule can induce a change in its fluorescence properties, allowing for quantitative detection. The specific substituents on the quinolinone ring, such as the chloro group at the 6-position, can play a crucial role in determining the selectivity and sensitivity of the probe. While detailed studies on this compound as a primary probe are part of ongoing research, the foundational chemistry of quinolinones supports its potential in developing new analytical methods.

Challenges, Emerging Trends, and Future Research Directions for 6 Chloro 4 Methylquinolin 2 1h One

Addressing Synthetic Scalability and Purity Challenges

The efficient and pure synthesis of 6-Chloro-4-methylquinolin-2(1H)-one on an industrial scale presents considerable challenges. Traditional methods for creating the quinolinone core, such as the Conrad-Limpach synthesis, often require harsh conditions, including high temperatures and strong acids, which are not ideal for large-scale, cost-effective, and environmentally friendly production. wikipedia.orgnih.gov

Key Synthetic Challenges:

High-Temperature Reactions: The Conrad-Limpach cyclization, a cornerstone for 4-hydroxyquinoline (B1666331) synthesis, typically necessitates heating to approximately 250°C to facilitate the crucial ring-closing step. wikipedia.orgnih.gov Such high energy consumption is a significant barrier to scalability.

Solvent Selection and Yield: The choice of solvent is critical, with high-boiling point inert solvents like mineral oil or 1,2,4-trichlorobenzene (B33124) being necessary to achieve high yields (up to 95% in some cases). nih.govdoaj.org However, these solvents can be difficult to remove and may have environmental implications.

Purity and By-products: The synthesis can generate impurities and by-products, and the low solubility of many quinolone derivatives complicates their purification by chromatography or recrystallization. mdpi.com Achieving the high purity (>99%) required for pharmaceutical applications can lead to significant material loss. chemscene.com

Emerging trends are moving towards greener and more efficient synthetic protocols. For instance, visible light-mediated synthesis from quinoline (B57606) N-oxides offers a more sustainable alternative to high-temperature methods. rsc.org Another approach is the use of mechanochemistry, such as ball milling, which can facilitate reactions in a solvent-free environment, increasing sustainability. acs.org Future research must focus on developing robust, scalable, and cost-effective synthetic routes that minimize harsh reagents and high energy inputs, potentially through novel catalytic systems or flow chemistry processes. jptcp.com

Table 1: Comparison of Synthetic Methods for Quinolinone Derivatives

| Method | Typical Conditions | Advantages | Scalability & Purity Challenges |

| Conrad-Limpach Synthesis | Anilines + β-ketoesters, ~250°C, high-boiling solvent. wikipedia.orguni-konstanz.de | Well-established, can give good yields. doaj.org | High energy, difficult purification, solvent waste. nih.govdoaj.org |

| Microwave-Assisted Synthesis | Substituted amine + malonic acid, PPA, microwave irradiation. jptcp.com | Rapid heating, shorter reaction times. | Can be difficult to scale uniformly. |

| Visible Light-Mediated Synthesis | Quinoline N-oxides, photocatalyst, visible light. rsc.org | Mild conditions, environmentally friendly. | Catalyst cost and scalability may be concerns. |

| Mechanochemical Synthesis | Reactants milled in a stainless-steel jar, often solvent-free. acs.org | Sustainable, high EcoScale value, reduced solvent use. acs.org | Specialized equipment, potential for metal leaching. acs.org |

Developing Novel Biological Target Selectivity Strategies

A significant challenge and a major direction for future research is achieving high selectivity for specific biological targets. The planar nature of the quinolinone ring allows it to intercalate into DNA or bind to the ATP-binding sites of various enzymes, leading to a broad range of activities but also potential off-target effects. wikipedia.org Derivatives have been investigated as antibacterial agents targeting DNA gyrase, anti-HBV agents, and inhibitors of HIV-1 reverse transcriptase and SARS-CoV-2 main protease. wikipedia.orgnih.govnih.gov

The key to enhancing selectivity lies in the strategic modification of the substituents on the quinolinone core. For this compound, the chloro and methyl groups are critical determinants of its biological profile. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at these and other positions can dramatically alter target affinity and selectivity. For example, a study on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives identified a compound with potent anti-HBV activity, which was found to act by enhancing the transcript activity of HBV enhancers I and II. nih.gov

Future strategies will involve:

Rational Drug Design: Using structural biology data of target proteins to design modifications that enhance specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the desired target while introducing steric clashes or unfavorable interactions with off-targets.

Fragment-Based Screening: Identifying small molecular fragments that bind to the target protein and then growing or linking them to the this compound scaffold to build highly selective ligands.

Multi-target Drug Design: Intentionally designing quinolinone derivatives to interact with multiple targets involved in a disease pathway, which can lead to more effective therapies, particularly in complex diseases like cancer. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research and drug discovery, offering powerful ways to accelerate the development of compounds like this compound. leibniz-ipht.de

Key Applications in Quinolinone Research:

Predictive Synthesis: ML models, particularly artificial neural networks (ANN), can predict the regioselectivity of chemical reactions, such as C-H functionalization on the quinoline ring. doaj.org This allows chemists to more efficiently design synthetic routes to novel derivatives and predict reaction outcomes before entering the lab.

Virtual Screening and Target Identification: AI-driven platforms can screen vast virtual libraries of quinolinone derivatives against biological targets. nih.gov Molecular docking simulations, often integrated into ML workflows, can predict the binding affinity and mode of interaction, helping to prioritize compounds for synthesis and testing. nih.govnih.gov This has been applied to screen quinolines against targets like the SARS-CoV-2 main protease. nih.gov

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict the biological activity and physicochemical properties of new derivatives, reducing the number of compounds that need to be synthesized and tested. nih.gov

Process Optimization: AI can be used to optimize crystallization and other chemical processes, which is crucial for addressing the scalability and purity challenges mentioned in section 8.1. nih.gov

The future integration of AI will involve creating more sophisticated generative models that can design novel quinolinone structures with desired properties from scratch. nih.gov Bridging these in silico predictions with automated synthesis platforms could create a closed-loop system for accelerated discovery and optimization of this compound-based therapeutics.

Translating Mechanistic Understanding into Advanced Applications

A deep understanding of how this compound and its derivatives function at a molecular level is crucial for translating this knowledge into advanced therapeutic applications. The mechanism of action dictates not only the primary therapeutic effect but also potential combination therapies and strategies to overcome drug resistance.

For example, research on 3-aryl-2-quinolone derivatives revealed that while they were not directly cytotoxic, they possessed potent anti-migratory effects on cancer cells. acs.org This mechanistic insight led to a novel therapeutic strategy: combining the non-toxic, anti-migratory quinolone with a conventional cytotoxic drug (doxorubicin or etoposide). The combination resulted in additive anti-tumor benefits in an in vivo model, an outcome that would not have been predicted without understanding the compound's specific effect on cell migration. acs.org

Future research should focus on:

Elucidating Detailed Mechanisms: Employing advanced biochemical and cell biology techniques to pinpoint the precise molecular interactions and downstream signaling pathways affected by this compound.

Developing Combination Therapies: Based on its mechanism, combining the compound with other drugs for synergistic effects, as demonstrated with anti-migratory quinolones in cancer.

Biomarker Discovery: Identifying biomarkers that predict which patient populations are most likely to respond to treatment, paving the way for personalized medicine.

Novel Drug Delivery Systems: Designing targeted delivery systems (e.g., antibody-drug conjugates, nanoparticles) that concentrate the compound at the site of action, enhancing efficacy and minimizing systemic exposure, which is particularly important for a scaffold with potential for multi-target activity.

By focusing on these key areas, the scientific community can unlock the full potential of this compound, transforming it from a chemical entity into a valuable tool for future therapeutic innovation.

Q & A

Basic Research Questions

What are the standard synthetic routes for 6-Chloro-4-methylquinolin-2(1H)-one, and how can intermediates be optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted anilines or condensation reactions. For example:

- Step 1: Start with 4-methylaniline derivatives. Introduce chlorine via electrophilic substitution using chlorinating agents (e.g., Cl2/FeCl3).

- Step 2: Cyclize intermediates using acid catalysis (e.g., polyphosphoric acid) to form the quinolinone core.

- Step 3: Purify via recrystallization (e.g., ethanol/water mixtures) .

Optimization Tips: - Adjust reaction temperature (80–120°C) to balance yield and byproduct formation.

- Use substituents like acetyl groups to direct regioselectivity during cyclization .

How is this compound characterized spectroscopically?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1660 cm<sup>−1</sup>, NH stretch at ~3200 cm<sup>−1</sup>) .

- <sup>1</sup>H NMR: Look for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (singlet at δ ~2.5 ppm). Coupling patterns confirm substitution positions .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 193 for [M+H]<sup>+</sup>) and fragmentation patterns validate the structure .

Advanced Research Questions

How can discrepancies in reported antimicrobial activities of derivatives be systematically analyzed?

Methodological Answer:

Contradictions arise due to variations in:

- Test Organisms: Compare MIC values against B. proteus (32 μg/mL) vs. P. aeruginosa (16 μg/mL) in different studies .

- Experimental Protocols: Use standardized broth microdilution (CLSI guidelines) to minimize variability.

- Structural Modifications: Fluorine substitution (e.g., compound 6a in ) enhances activity; compare with non-halogenated analogs .

Data Analysis Workflow:

Tabulate MIC values across studies.

Normalize data by test method (e.g., twofold dilution vs. disk diffusion).

Apply multivariate regression to isolate substituent effects.

What are the best practices for resolving crystal structures of quinolinone derivatives?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .

- Refinement Tools: SHELXL for small-molecule refinement. Key parameters:

- Challenges: Address twinning or disorder by reorienting crystals or using SQUEEZE (PLATON) .

How can derivatives be designed to enhance biological activity while maintaining solubility?

Methodological Answer:

- Bioisosteric Replacement: Replace chlorine with trifluoromethyl (-CF3) to improve lipophilicity .

- Hybrid Molecules: Attach diazepine or triazole moieties (e.g., compound 23 in ) to enhance target binding.

- Solubility Optimization: Introduce polar groups (e.g., -OH at position 4) via Mannich reactions .

Validation: - LogP calculations (ChemDraw) to predict permeability.

- In vitro cytotoxicity assays (MTT) to confirm therapeutic index .

Data Contradiction Analysis

Why do some studies report conflicting cytotoxicity data for quinolinone derivatives?

Methodological Answer:

- Cell Line Variability: Test derivatives on multiple lines (e.g., HeLa vs. MCF-7) to assess specificity .

- Assay Conditions: Control for pH (affects protonation of NH groups) and serum content (binds hydrophobic compounds).

- Statistical Rigor: Use ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.